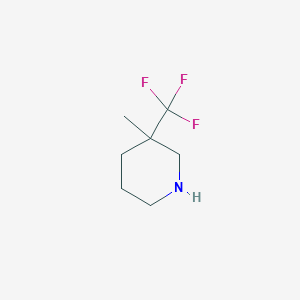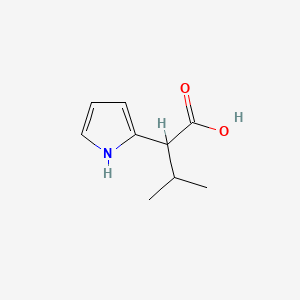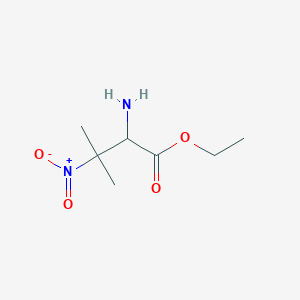
Ethyl 2-amino-3-methyl-3-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-methyl-3-nitrobutanoate is an organic compound with the molecular formula C7H14N2O4 It is a derivative of butanoic acid and contains both amino and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-methyl-3-nitrobutanoate typically involves the nitration of ethyl 2-amino-3-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-methyl-3-nitrobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-amino-3-methylbutanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Ethyl 2-nitroso-3-methyl-3-nitrobutanoate or ethyl 2-nitro-3-methyl-3-nitrobutanoate.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-methyl-3-nitrobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3-methyl-3-nitrobutanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-methylbutanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-nitro-3-methylbutanoate: Lacks the amino group, affecting its biological activity and reactivity.
Methyl 2-amino-3-methyl-3-nitrobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14N2O4 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-methyl-3-nitrobutanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-13-6(10)5(8)7(2,3)9(11)12/h5H,4,8H2,1-3H3 |
Clave InChI |
VRVIJVZNTASOJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


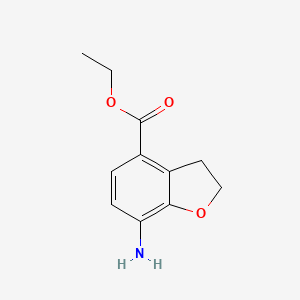
![3-Bromo-4-[(oxolan-2-yl)methoxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13067943.png)
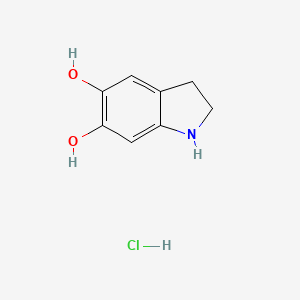

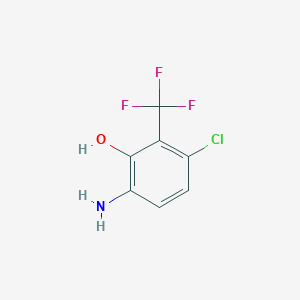
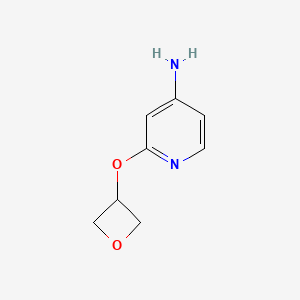

![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
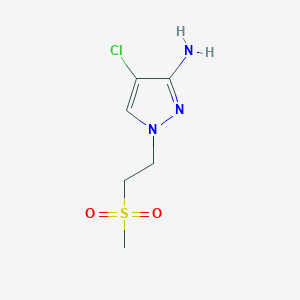
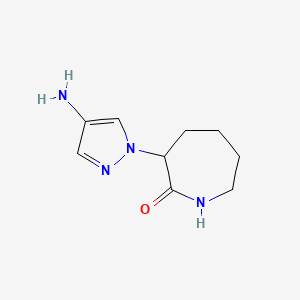
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
